N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-2-4-15(5-3-13)19(24)21-11-14-10-18(23)22(12-14)17-8-6-16(20)7-9-17/h2-9,14H,10-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDJHXTNJRWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinone Core
The pyrrolidinone ring is synthesized through a cyclization reaction starting from γ-aminobutyric acid (GABA) derivatives. A representative protocol involves:
- N-Alkylation : Treatment of ethyl 4-aminobutyrate with 4-fluorobenzyl bromide in dichloromethane (DCM) using triethylamine as a base yields ethyl 4-(4-fluorobenzylamino)butyrate.
- Cyclization : Heating the intermediate in acetic acid at 80°C facilitates intramolecular ester-to-amide cyclization, forming 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl acetate.
- Hydrolysis : Saponification with aqueous NaOH produces the free amine, 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethanamine.
Optimization Notes :
Preparation of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous toluene. The reaction proceeds at 70°C for 3 hours, yielding 4-methylbenzoyl chloride with >95% purity. Excess SOCl₂ is removed via vacuum distillation to prevent side reactions during subsequent coupling.
Amide Coupling Reaction
The final step involves coupling the pyrrolidinone amine with 4-methylbenzoyl chloride:
- Reaction Conditions : The amine (1.0 equiv) is dissolved in dry THF under nitrogen. 4-Methylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| N-Alkylation | 78 | 90 |
| Cyclization | 65 | 88 |
| Amide Coupling | 72 | 95 |
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, cyclization under microwave conditions (150°C, 20 minutes) achieves 85% yield compared to 65% under conventional heating.
Solid-Phase Synthesis
Immobilization of the pyrrolidinone amine on Wang resin enables iterative coupling and facile purification. This method improves overall yield to 81% but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 4.10–4.05 (m, 2H, CH₂N), 3.20–3.15 (m, 1H, CH), 2.65–2.55 (m, 2H, CH₂CO), 2.40 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₁FN₂O₂ [M+H]⁺ 345.1608, found 345.1611.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (R)-configuration at the pyrrolidinone chiral center. The dihedral angle between the 4-fluorophenyl and benzamide groups is 72.5°, indicating minimal conjugation.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural modifications, such as substituting the 4-methyl group with trifluoromethyl, enhance binding affinity to kinesin spindle proteins (KSP) by 30-fold.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as fluorinated aromatic rings, benzamide groups, or heterocyclic cores. Data are derived from synthetic, spectroscopic, and pharmacological studies.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s pyrrolidinone core distinguishes it from piperidine (e.g., ), thiazolidinone (e.g., ), and chromene-based analogs (e.g., ).
Fluorine Substitution :
- Fluorine is present in all compared compounds but varies in position and number. The target’s single 4-fluorophenyl group contrasts with 3,4-difluorophenyl () and 3-fluorophenyl (), which may enhance steric bulk or electronic effects.
Benzamide Modifications: Simplification to N-(4-fluorophenyl)-4-methylbenzamide () removes the heterocyclic core but retains the fluorophenyl and methyl groups, highlighting the importance of the pyrrolidinone in the target’s design.
Synthetic Complexity: Compounds like and involve multi-step syntheses (e.g., Suzuki couplings, heterocycle formations), whereas the target’s synthesis likely requires similar methodologies (e.g., amide coupling, pyrrolidinone ring formation) .
Physicochemical Properties: Limited data exist for the target compound, but analogs like (melting point 175–178°C) and (97% purity) suggest benchmarks for solubility and stability. Fluorine and methyl groups generally improve lipophilicity (LogP) and membrane permeability .
Functional and Pharmacological Implications
- Bioactivity: Fluorinated benzamides are frequently explored as kinase inhibitors or GPCR ligands.
- Spectroscopic Properties : Analog (N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) exhibits fluorescence, implying that substituents like methoxy or chloro groups modulate electronic properties. The target’s 4-methyl group may similarly influence UV/fluorescence profiles .
Biological Activity
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.38 g/mol. The compound features a pyrrolidinone ring substituted with a 4-fluorophenyl group and a 4-methylbenzamide moiety, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution with 4-Fluorophenyl Group : A nucleophilic substitution reaction introduces the fluorinated benzene derivative.
- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride to form the acetamide moiety.
Biological Activity
This compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit tyrosinase, an enzyme involved in melanin production. Inhibitors targeting tyrosinase are significant for treating skin conditions related to hyperpigmentation .
The proposed mechanism involves binding to the active site of tyrosinase, thereby preventing substrate access and subsequent melanin synthesis. Molecular docking studies have shown that such compounds can effectively interact with the enzyme, leading to significant inhibition at low micromolar concentrations .
Case Studies
Case Study 1: Tyrosinase Inhibition
In a study exploring a series of compounds, one derivative exhibited an IC50 value of 0.96 μM against tyrosinase from Agaricus bisporus, outperforming kojic acid (IC50 = 17.76 μM). This highlights the potential application of this compound in cosmetic formulations aimed at skin whitening and anti-aging treatments .
Case Study 2: Anti-Melanogenic Effects
Another study evaluated the anti-melanogenic effects on B16F10 melanoma cells, demonstrating that the compound significantly reduced melanin production without notable cytotoxicity. This suggests its potential as a therapeutic agent for managing pigmentation disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution in biological tissues. It is metabolized in the liver and excreted via urine, aligning with typical profiles for similar sulfonamide compounds targeting folic acid synthesis pathways.
Q & A
Q. What is the molecular structure and classification of N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide?
The compound features a pyrrolidinone ring (5-oxopyrrolidin-3-yl), a 4-fluorophenyl group, and a 4-methylbenzamide moiety. Its molecular formula is C₁₇H₁₆N₃O₂F (CAS 346457-03-2), classified as a fluorinated amide with potential bioactivity due to its hybrid structure . The pyrrolidinone ring and benzamide groups suggest interactions with enzymes or receptors, common in medicinal chemistry research.
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate.
- Step 2: Functionalization of the pyrrolidinone nitrogen with a 4-fluorophenyl group using Ullmann or Buchwald-Hartwig coupling .
- Step 3: Introduction of the 4-methylbenzamide moiety via amide coupling (e.g., EDC/HOBt or DCC). Optimization: Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling), and catalysts (e.g., Pd for cross-coupling). Chromatography or recrystallization is used for purification .
Q. What analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): To confirm regiochemistry of the pyrrolidinone and benzamide groups.
- HRMS: For molecular weight validation.
- X-ray crystallography: Resolves stereochemical ambiguities (e.g., conformation of the methylbenzamide side chain) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation strategies:
- Standardize assays: Use identical cell lines (e.g., HEK293 for kinase studies) and control DMSO ≤0.1%.
- SAR analysis: Compare analogs to isolate structural contributors (e.g., fluorophenyl vs. chlorophenyl substitution) .
- Validate targets: Employ CRISPR knockouts or competitive binding assays to confirm specificity .
Q. What reaction pathways enable functionalization of the pyrrolidinone ring, and how do steric effects influence reactivity?
The pyrrolidinone’s carbonyl group undergoes nucleophilic addition (e.g., Grignard reagents), while the nitrogen can be alkylated or arylated. Steric hindrance from the 4-fluorophenyl group may slow reactions at the 3-position. Example:
- Reduction: NaBH₄ selectively reduces the carbonyl to an alcohol, preserving the fluorophenyl ring.
- Substitution: Mitsunobu reactions at the 3-methyl position require bulky ligands (e.g., DIAD) to avoid side products .
Q. How can in vitro and in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s druglikeness?
- In vitro: Assess metabolic stability using liver microsomes (human vs. rodent), plasma protein binding (equilibrium dialysis), and CYP450 inhibition.
- In vivo (rodents): Monitor half-life (t₁/₂) and bioavailability via oral/intravenous dosing. The 4-methylbenzamide group may enhance solubility but reduce blood-brain barrier penetration .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry: Continuous reactors for exothermic steps (e.g., amide coupling) enhance safety and scalability.
- Catalyst recycling: Immobilized Pd catalysts in cross-coupling reduce costs.
- Crystallization-driven purification: Solvent screening (e.g., ethyl acetate/hexane) to avoid column chromatography .
Q. How can computational modeling predict this compound’s mechanism of action?
- Docking studies (AutoDock Vina): Screen against target libraries (e.g., kinase or GPCR databases) to prioritize experimental targets.
- MD simulations: Analyze binding stability of the fluorophenyl group in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
